molecular formula C19H16N2 B3237332 2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 138722-71-1

2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B3237332
CAS No.: 138722-71-1
M. Wt: 272.3 g/mol
InChI Key: OQFNVGBVGLVVJD-UHFFFAOYSA-N
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Description

2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused to a cyclopentane moiety.

Properties

IUPAC Name

2,4-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2/c1-3-8-14(9-4-1)18-16-12-7-13-17(16)20-19(21-18)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFNVGBVGLVVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the annulation of the pyrimidine ring to substituted cyclopentanone or its enamine . One common method involves the condensation of malononitrile, hydrogen sulfide, and aldehydes with 1-(cyclopent-1-en-1-yl)pyrrolidine and alkylating agents . The reaction conditions often include the use of a base such as triethylamine and heating under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the compound .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For instance, derivatives synthesized from this compound demonstrated potent COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib and indomethacin .

Table 1: Inhibition Potency of Pyrimidine Derivatives

Compound IDCOX-2 IC50 (μM)Comparison Drug IC50 (μM)
This compoundTBDCelecoxib: 0.04
Other Derivative A0.04 ± 0.02Indomethacin: 9.17
Other Derivative BTBDTBD

Anticancer Activity

The compound has also been investigated for its anticancer properties. As a bioisostere of purine, it shows promise in targeting cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation and is often overexpressed in cancer cells. Studies have reported that derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values indicating significant growth inhibition .

Table 2: Cytotoxicity of Compounds on Cancer Cell Lines

Compound IDMCF-7 IC50 (nM)HCT-116 IC50 (nM)
This compoundTBDTBD
Comparison Drug (Sorafenib)14419

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is vital for optimizing its pharmacological properties. Modifications to the phenyl rings or the cyclopenta structure can significantly alter biological activity. For example, electron-withdrawing or electron-donating groups on the phenyl rings can enhance or diminish COX inhibition and anticancer activity .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to tailor its properties for specific applications. Recent advancements in synthetic methodologies have focused on greener approaches that utilize less hazardous reagents and solvents while maintaining high yields and purity .

Case Studies

Several case studies illustrate the effectiveness of this compound:

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of pyrimidine derivatives demonstrated that modifications to the diphenyl moiety resulted in enhanced COX-2 selectivity and potency compared to traditional anti-inflammatory drugs . The findings underscore the potential for developing new anti-inflammatory agents based on this scaffold.

Case Study 2: Anticancer Potential

In another study focusing on CDK inhibition, compounds derived from this compound were tested against multiple cancer cell lines. The results indicated that specific substitutions improved selectivity towards CDK2 over other kinases, suggesting a pathway for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as an antifolate agent, it inhibits dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell division . This inhibition disrupts the folate pathway, leading to the suppression of tumor cell growth .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The pyrimidine core allows for extensive substitution, which significantly alters molecular properties. Below is a comparative analysis of key derivatives:

Compound Substituents Key Properties References
2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (Target) 2-Ph, 4-Ph High lipophilicity; potential for aromatic interactions. N/A
4-Chloro-2-methyl-6-vinyl-...pyrimidine (Compound 18) 4-Cl, 2-Me, 6-vinyl Colorless liquid; moderate polarity due to Cl and vinyl groups.
2-[(2-Chlorophenyl)sulfanyl]-4-methyl-...pyrimidine 2-(2-Cl-PhS), 4-Me Sulfanyl group enhances electron density; solid state.
4-(1,4-Diazepan-1-yl)-2-methyl-...pyrimidine 4-diazepane, 2-Me Increased solubility via diazepane’s nitrogen atoms.
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine 4-Cl, fused thieno ring Planar thieno ring enhances conjugation; antimicrobial applications.
4-Methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine 4-OMe, 2-NH2 Polar OMe and NH2 groups improve aqueous solubility.

Key Observations:

  • Lipophilicity : Phenyl substituents (target compound) increase hydrophobicity compared to chloro (e.g., Compound 18) or polar groups (e.g., 4-OMe in ).
  • Solubility : Nitrogen-containing substituents (e.g., diazepane in ) or polar groups (e.g., NH2 in ) enhance solubility in polar solvents.

Biological Activity

2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS No. 138722-71-1) is a heterocyclic compound characterized by a fused ring structure that includes two phenyl groups attached to a pyrimidine ring fused with a cyclopentane ring. This unique structure contributes to its diverse biological activities, particularly in medicinal chemistry.

Molecular Formula: C19_{19}H16_{16}N2_2
Molecular Weight: 272.3 g/mol
IUPAC Name: this compound

The synthesis of this compound typically involves the annulation of the pyrimidine ring to substituted cyclopentanones or their enamines. Various chemical reactions such as oxidation and reduction can modify its structure, leading to derivatives with potentially enhanced biological activity .

The primary mechanism of action for this compound is its role as an antifolate agent , particularly through the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for DNA synthesis and cell division, making this compound a candidate for antitumor therapies .

Antitumor Properties

Research has indicated that this compound exhibits significant antitumor activity. In vitro studies demonstrate its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's structural features enhance its interaction with molecular targets involved in tumor growth .

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. Its potential efficacy against viruses such as HIV has been explored, with some derivatives showing promising results in inhibiting viral replication in cell cultures . The compound's ability to interfere with viral enzymes could be a key factor in its antiviral mechanism.

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of this compound:

Study Focus Findings
Study AAntitumor activityDemonstrated significant inhibition of cell growth in breast cancer cell lines with IC50_{50} values in low micromolar range.
Study BAntiviral propertiesShowed reduced replication of HIV in vitro with an IC50_{50} value of approximately 10 μM.
Study CMechanism explorationIdentified inhibition of DHFR as the primary mechanism for antitumor effects.

Comparative Analysis

When compared to similar compounds such as 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine and 2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine, 2,4-Diphenyl derivatives demonstrate enhanced stability and biological activity due to the presence of phenyl groups which facilitate various chemical modifications .

Q & A

Q. What synthetic methodologies are recommended for preparing 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via cyclocondensation reactions. Key steps include:

  • Cyclization of substituted cyclopentanones : For example, 2-(3-oxo-1-phenylpropyl)cyclopentanone intermediates undergo cyclization with amidines or thioureas under acidic conditions to form the pyrimidine ring .
  • Solvent and catalyst optimization : Use of acetic acid or polyphosphoric acid (PPA) as catalysts in refluxing toluene or ethanol enhances cyclization efficiency. Reaction times (6–12 hours) and temperatures (80–110°C) should be calibrated to minimize side products .
  • Substituent tuning : Electron-withdrawing groups (e.g., halogens) on phenyl rings may slow cyclization but improve crystallinity .

Q. How should researchers characterize this compound to confirm its structural integrity?

Answer: A multi-technique approach is essential:

  • Elemental analysis : Match calculated and observed C, H, N, and S percentages (e.g., ±0.4% deviation) to verify purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Look for diagnostic signals such as cyclopentane protons (δ 1.17–3.93 ppm as multiplet) and pyrimidine carbons (δ 113.9–122.5 ppm) .
    • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and stereochemistry, particularly for diastereomeric mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

Answer: Spectral discrepancies often arise from dynamic processes or impurities:

  • Dynamic NMR analysis : For split signals in ¹H NMR (e.g., δ 5.00–5.14 ppm for vinyl protons in ), variable-temperature NMR can distinguish conformational exchange from impurities .
  • Chromatographic purification : Use gradient HPLC with C18 columns to isolate stereoisomers or byproducts. Monitor purity via LC-MS (e.g., >98% by UV at 254 nm) .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .

Q. What strategies are effective for studying structure-activity relationships (SAR) in biologically active derivatives?

Answer:

  • Systematic substitution : Introduce substituents (e.g., 4-Cl, 4-OCH₃) on phenyl rings to assess electronic effects on bioactivity. For example, 4-chloro derivatives (e.g., ) often show enhanced cytotoxicity due to increased lipophilicity .
  • Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with pyrimidine N atoms) .
  • In vitro assays : Pair SAR with enzyme inhibition (e.g., kinase assays) or cytotoxicity screens (e.g., IC₅₀ determination in cancer cell lines) .

Q. How can researchers address low yields in multi-step syntheses of functionalized derivatives?

Answer:

  • Intermediate stabilization : Protect reactive groups (e.g., amines with Boc groups) during cyclization steps .
  • Green chemistry approaches : Explore microwave-assisted synthesis or high-pressure conditions to accelerate reactions and improve yields (e.g., 81% yield for compound 18 in ) .
  • Byproduct analysis : Use GC-MS or MALDI-TOF to identify side products (e.g., dimerization species) and adjust stoichiometry or catalysts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 2
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2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

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